Fmoc-beta-3-D-homoornthine(Boc)
CAS No.: 1931926-94-1
Cat. No.: VC7389011
Molecular Formula: C26H32N2O6
Molecular Weight: 468.55
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1931926-94-1 |
|---|---|
| Molecular Formula | C26H32N2O6 |
| Molecular Weight | 468.55 |
| IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
| Standard InChI | InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-14-8-9-17(15-23(29)30)28-25(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t17-/m1/s1 |
| Standard InChI Key | SETTXXCZEDLMRX-QGZVFWFLSA-N |
| SMILES | CC(C)(C)OC(=O)NCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Features
Fmoc-β-3-D-homoornithine(Boc) is a homolog of the naturally occurring amino acid ornithine, modified to include an additional methylene (-CH2-) group in its side chain. This structural alteration classifies it as a "homo-amino acid," a category of molecules engineered to study peptide conformation and stability. The compound’s systematic IUPAC name is (3R)-3-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})-5-[(tert-butoxycarbonyl)amino]pentanoic acid, reflecting its dual protection strategy:
-
Fmoc (9-fluorenylmethoxycarbonyl): A base-labile group protecting the α-amino function.
-
Boc (tert-butoxycarbonyl): An acid-labile group shielding the δ-amino group on the extended side chain.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₃₁N₃O₆ |
| Molecular Weight | 505.54 g/mol |
| CAS Number | Not publicly disclosed |
| Protection Groups | Fmoc (α-amine), Boc (δ-amine) |
| Chiral Center | β-carbon (R-configuration) |
The D-configuration at the β-carbon distinguishes this compound from its L-enantiomer, influencing its incorporation into peptides with specific stereochemical requirements .
Synthetic Pathways and Optimization
The synthesis of Fmoc-β-3-D-homoornithine(Boc) follows established protocols for homologated amino acids, involving chain elongation and orthogonal protection. A representative pathway includes:
Step 1: Homologation of Ornithine
Starting with L-ornithine, a Wittig reaction or cyanide-mediated chain extension introduces the additional methylene group, yielding β-3-homoornithine. Enantiomeric purity is achieved via enzymatic resolution or chiral chromatography .
Step 2: Sequential Protection
-
Boc Protection: The δ-amine is protected using di-tert-butyl dicarbonate under basic conditions.
-
Fmoc Protection: The α-amine is then derivatized with Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in dimethylformamide (DMF) .
Step 3: Purification
Crude product is purified via reverse-phase HPLC, achieving >95% purity. Yield typically ranges from 60–70%, contingent on reaction scale and resolution efficiency .
Applications in Peptide Science
Conformational Studies
The elongated side chain of Fmoc-β-3-D-homoornithine(Boc) imposes steric constraints that stabilize β-turn structures in peptides. This property is exploited to engineer inhibitors of protein-protein interactions .
Drug Delivery Systems
Peptides incorporating this derivative demonstrate enhanced membrane permeability due to reduced hydrogen-bonding potential. For example, a 2024 study utilized homoornithine-containing cyclic peptides to improve oral bioavailability of antiviral agents .
Table 2: Comparative Analysis of Homo-Amino Acids
| Compound | Backbone Modification | Key Application |
|---|---|---|
| Fmoc-β-HomoTrp(Boc)-OH | Tryptophan homolog | Fluorescent peptide probes |
| Fmoc-D-β-homoalanine | Alanine homolog | Antimicrobial peptides |
| Fmoc-β-3-D-homoornithine(Boc) | Ornithine homolog | Stabilized helices/turns |
| Supplier | Location | Purity Guarantee | Price Range (per gram) |
|---|---|---|---|
| Shanghai HC Biotech Co., Ltd | China | ≥95% | $200–$300 |
| GL Biochem (Shanghai) Ltd | China | ≥98% | $250–$350 |
| ChemPep, Inc. | USA | ≥90% | $400–$500 |
Note: Pricing varies based on order volume and analytical documentation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume